An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid
Introduction
This guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel purine derivative, 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid. In drug discovery and development, a thorough understanding of a compound's physical and chemical characteristics is paramount. These properties govern a molecule's behavior from formulation to its interaction with biological systems, ultimately influencing its efficacy, safety, and stability.[1][2][3] This document is structured to guide researchers through a logical sequence of analysis, from structural and solid-state characterization to the determination of solubility, dissociation constants, lipophilicity, and stability. The methodologies described herein are grounded in established principles and are designed to generate a robust and reliable physicochemical profile.
Molecular Structure and Solid-State Characterization
The foundational step in characterizing any new chemical entity is to confirm its structure and understand its solid-state properties. The solid form of an active pharmaceutical ingredient (API) can significantly impact its bioavailability and manufacturability.[1][4]
Molecular Identity
The compound, 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid, is a derivative of guanine, featuring an N-acylation with an isobutyryl group and an N-alkylation with an acetic acid moiety.
-
Molecular Formula: C₁₁H₁₃N₅O₄
-
Molecular Weight: 279.25 g/mol
-
Chemical Structure:
-
Purine Core: A guanine-like structure, which is a bicyclic aromatic heterocycle.
-
Isobutyramide Group: Attached to the exocyclic amine of the purine ring, this group increases the molecule's lipophilicity.
-
Acetic Acid Side Chain: Attached to the N9 position of the purine ring, this group introduces a carboxylic acid functionality, which will be a key determinant of the compound's acidic properties and solubility.
-
Solid-State Properties
The arrangement of molecules in the solid state can exist in various forms, such as polymorphs, solvates, or as an amorphous solid. Each form can exhibit different physical properties.[2]
Key Solid-State Characterization Techniques:
| Property | Technique | Purpose |
| Crystallinity | X-ray Powder Diffraction (XRPD) | To determine if the material is crystalline or amorphous and to identify the specific crystal form (polymorph).[1] |
| Thermal Behavior | Differential Scanning Calorimetry (DSC) | To determine the melting point, heat of fusion, and to detect polymorphic transitions.[1][2] |
| Mass Loss | Thermogravimetric Analysis (TGA) | To identify the presence of solvates or hydrates by measuring mass loss upon heating. |
| Morphology | Microscopy (e.g., Scanning Electron Microscopy - SEM) | To visualize the particle size and shape of the solid material.[3] |
Ionization and Dissociation Constants (pKa)
The pKa values of a molecule are critical as they dictate its ionization state at a given pH. This, in turn, influences solubility, permeability, and receptor binding. The subject molecule possesses multiple ionizable groups: the carboxylic acid, the purine ring nitrogens, and the amide proton.
Predicted pKa Values
-
Acidic pKa: The acetic acid moiety is expected to have a pKa in the range of 3-5, typical for carboxylic acids.
-
Basic pKa: The purine ring contains several nitrogen atoms. The N7 nitrogen is a likely site of protonation. Guanine itself has pKa values around 3.3 and 9.2. The substitutions on the molecule will influence these values.
-
Amide Proton: The amide proton is generally weakly acidic with a high pKa.
Computational tools can provide initial estimates for the pKa values of complex molecules.[5][6][7]
Experimental Determination of pKa
Potentiometric titration is the gold standard for pKa determination.
Protocol for Potentiometric pKa Determination:
-
Sample Preparation: Prepare a solution of the compound in deionized water or a co-solvent system if solubility is low. A typical concentration is 1-5 mM.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl and 0.1 M NaOH.
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa values can be determined from the inflection points of the titration curve.
Solubility Profile
Aqueous solubility is a crucial determinant of a drug's absorption and bioavailability. The solubility of this compound is expected to be highly pH-dependent due to its multiple ionizable groups.
Predicted Solubility Behavior
-
Acidic pH: At low pH, the carboxylic acid will be protonated (neutral), and the purine ring may be protonated (positive charge). Solubility might be limited.
-
Neutral pH: The carboxylic acid will be deprotonated (negative charge), which should enhance aqueous solubility.
-
Basic pH: Both the carboxylic acid and potentially the purine ring will be deprotonated, likely leading to higher solubility.
Experimental Determination of Aqueous Solubility
The shake-flask method is a common technique for determining equilibrium solubility.[8][9][10][11]
Protocol for Shake-Flask Solubility Determination:
-
Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Solubility Determination
Caption: Workflow for shake-flask solubility determination.
Lipophilicity (LogP and LogD)
Lipophilicity is a key parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).[12][13][14]
-
LogP: The partition coefficient between n-octanol and water for the neutral form of the molecule.
-
LogD: The distribution coefficient at a specific pH, which considers all ionized and unionized forms of the molecule. For ionizable compounds like the one , LogD is more physiologically relevant.[12][14]
Protocol for LogD Determination using Shake-Flask Method:
-
Preparation: Prepare a solution of the compound in a suitable solvent.
-
Partitioning: Add a known volume of this solution to a vial containing a biphasic system of n-octanol and an aqueous buffer at a specific pH (e.g., 7.4).
-
Equilibration: Shake the vial vigorously to allow for partitioning between the two phases and then allow the layers to separate.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using HPLC.
-
Calculation: Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
A reverse-phase HPLC method can also be used for a high-throughput determination of LogP and LogD.[15][16]
Chemical Stability
Assessing the chemical stability of a new drug candidate is crucial for determining its shelf-life and appropriate storage conditions.[17][18][19] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[17][20][21]
Forced Degradation Study Design:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, heat |
| Base Hydrolysis | 0.1 M NaOH, heat |
| Oxidation | 3% H₂O₂, room temperature |
| Thermal Stress | Solid sample heated (e.g., 60-80°C) |
| Photostability | Exposure to UV and visible light (ICH Q1B) |
Analytical Workflow for Stability Studies
Caption: Workflow for forced degradation studies.
Development of a Stability-Indicating HPLC Method
A crucial aspect of stability testing is the development of an HPLC method that can separate the parent compound from all potential degradation products.
General HPLC Method Parameters for Purine Analogs:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3-5 µm).[22]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[22][23]
-
Detection: UV detection at a wavelength where the purine core has strong absorbance (typically around 254-270 nm).[22][24]
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, and linear.
Summary of Physicochemical Properties
The following table should be populated with experimental data as it is generated.
| Property | Predicted Value/Behavior | Experimental Method |
| Melting Point (°C) | Likely high (>200°C) due to the purine core and hydrogen bonding capabilities. | Differential Scanning Calorimetry (DSC) |
| pKa₁ (Acidic) | 3 - 5 | Potentiometric Titration |
| pKa₂ (Basic) | ~3 and ~9 (to be confirmed) | Potentiometric Titration |
| Aqueous Solubility | pH-dependent | Shake-Flask Method with HPLC-UV |
| LogP | (To be determined) | Shake-Flask or HPLC Method |
| LogD (pH 7.4) | (To be determined) | Shake-Flask or HPLC Method |
| Chemical Stability | Potential for hydrolysis of the amide and degradation of the purine ring. | Forced Degradation Studies with HPLC-UV/MS |
Conclusion
This technical guide outlines a systematic approach for the comprehensive physicochemical characterization of 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid. By following the described predictive analyses and experimental protocols, researchers can build a robust data package that is essential for advancing this compound through the drug development pipeline. The interplay between these properties is complex, and a thorough understanding is critical for rational formulation design and for predicting in vivo performance.
References
-
Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Retrieved from [Link]
-
Avdeef, A. (n.d.). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. Retrieved from [Link]
-
Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]
-
Byrn, S. R. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Drug Discovery Today, 8(19), 898–905. [Link]
-
Klicić, J. J., Friesner, R. A., & Rejto, P. A. (2016). Multiconformation, Density Functional Theory-Based pKa Prediction in Application to Large, Flexible Organic Molecules with Diverse Functional Groups. Journal of Chemical Information and Modeling, 56(12), 2415–2427. [Link]
-
AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time! Retrieved from [Link]
-
Klicić, J. J., Friesner, R. A., & Rejto, P. A. (2016). Multiconformation, Density Functional Theory-Based pKa Prediction in Application to Large, Flexible Organic Molecules with Diverse Functional Groups. PubMed. Retrieved from [Link]
-
Patheon pharma services. (n.d.). Understanding the Roles of Solid-State Characterization and Crystallization Within the Product Lifecycle. Retrieved from [Link]
-
ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference? Retrieved from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
Klicić, J. J., Friesner, R. A., & Rejto, P. A. (2016). Multiconformation, Density Functional Theory-Based pKa Prediction in Application to Large, Flexible Organic Molecules with Diverse Functional Groups. ResearchGate. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Shimizu, K. (2022, July 29). Predict the pKa of a molecule. Organic Chemistry: How to... Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]
-
HUBERLAB. (n.d.). Melting and boiling point Laboratory Guide. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What is Melting Point? Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
University of Florida. (n.d.). GENERAL HPLC METHODS. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
University of Florida. (n.d.). Sample Preparation for Purine HPLC Assay. Retrieved from [Link]
-
TDEC. (n.d.). Physicochemical Properties. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International, 27(9). Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2016). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 2(2), 1-5. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of guanine and its derivatives reviewed including... Retrieved from [Link]
-
Kaneko, K., et al. (2008). A simple HPLC method for determining the purine content of beer and beer-like alcoholic beverages. PubMed. Retrieved from [Link]
-
Delaney, J. C., & Sinden, R. R. (2008). Impact of the oxidized guanine lesion spiroiminodihydantoin on the conformation and thermodynamic stability of a 15-mer DNA duplex. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Prediction of Physicochemical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of purine and pyrimidine compounds. A number of each... Retrieved from [Link]
-
ResearchGate. (n.d.). Determination and profiling of purines in foods by using HPLC and LC-MS. Retrieved from [Link]
-
Bergazin, T. D. (2020). Advancing physicochemical property predictions in computational drug discovery. UC Irvine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Tautomeric effect of guanine on stability, spectroscopic and absorbance properties in cytosine–guanine base pairs: a DFT and TD-DFT perspective. Retrieved from [Link]
-
Wang, J., et al. (2025). Guanine derivatives as promising candidates for the development of purine-based antimalarial drugs. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Prediction and evaluation of purine-binding peptides using integrated molecular descriptors and docking analysis. Retrieved from [Link]
-
Li, Y., et al. (2024). Validation and stability analysis of guanine deaminase assay kit. PubMed Central. Retrieved from [Link]
-
Ali, A., et al. (2025). Predictive modeling of physicochemical properties of antihypertensive drugs using degree-based topological indices and machine learning algorithm. PubMed. Retrieved from [Link]
-
Mitac. (n.d.). 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid. Retrieved from [Link]
-
Kim, J. H., et al. (1999). Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir. PubMed. Retrieved from [Link]
Sources
- 1. solitekpharma.com [solitekpharma.com]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. alfatestlab.com [alfatestlab.com]
- 4. Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multiconformation, Density Functional Theory-Based pKa Prediction in Application to Large, Flexible Organic Molecules with Diverse Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. chem.ws [chem.ws]
- 12. acdlabs.com [acdlabs.com]
- 13. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 14. enamine.net [enamine.net]
- 15. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. acdlabs.com [acdlabs.com]
- 19. biopharmaspec.com [biopharmaspec.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. longdom.org [longdom.org]
- 22. cores.emory.edu [cores.emory.edu]
- 23. A simple HPLC method for determining the purine content of beer and beer-like alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
>]; // Placeholder for a chemical structure image
"N9_CH2" [label="N9-CH₂ Protons"];
"C4_C8" [label="Purine C4 & C8"];
"NH_Amide" [label="Amide N-H Proton"];
"C2_CO" [label="Purine C2 & Amide C=O"];
}